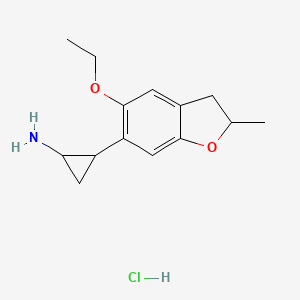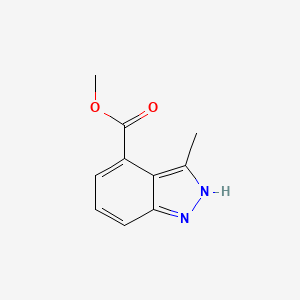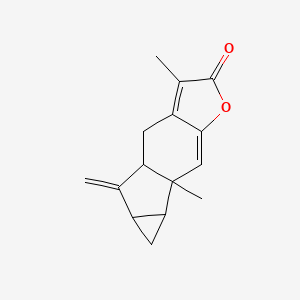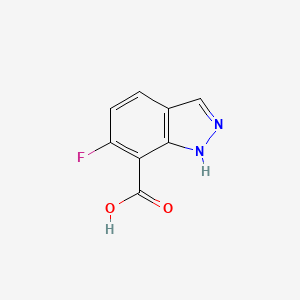
2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride is a synthetic organic compound with a complex structure. It features a benzofuran ring, a cyclopropane ring, and an amine group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups are introduced via alkylation reactions. Ethylation can be achieved using ethyl iodide or ethyl bromide in the presence of a base, while methylation can be done using methyl iodide or dimethyl sulfate.
Cyclopropanation: The cyclopropane ring is formed by reacting the benzofuran derivative with a suitable diazo compound in the presence of a transition metal catalyst like rhodium or copper.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the benzofuran ring or the cyclopropane ring, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases or catalysts.
Major Products
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Reduced benzofuran derivatives, cyclopropane ring-opened products.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme mechanisms and studying receptor-ligand interactions.
Medicine
In medicinal chemistry, 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
- 3-({[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]amino}methyl)phenyl]boronic acid
Uniqueness
Compared to similar compounds, 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine hydrochloride stands out due to its unique combination of a benzofuran ring, a cyclopropane ring, and an amine group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-3-16-14-5-9-4-8(2)17-13(9)7-11(14)10-6-12(10)15;/h5,7-8,10,12H,3-4,6,15H2,1-2H3;1H |
InChI-Schlüssel |
MXPFFKQMPPAWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8,9,12-Trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-4-ene-3,15-dione](/img/structure/B12100111.png)


![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)
![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)

